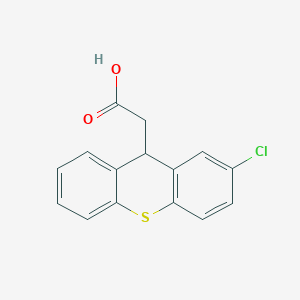

(2-chloro-9H-thioxanthen-9-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

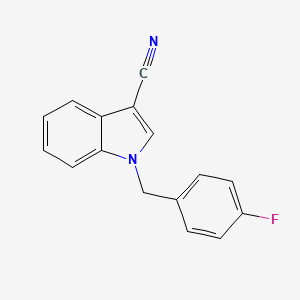

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” is a chemical compound with the molecular formula C15H11ClO2S . It is a derivative of thioxanthene, a tricyclic compound that is part of the family of compounds known as aromatic ketones .

Molecular Structure Analysis

The molecular structure of “(2-chloro-9H-thioxanthen-9-yl)acetic acid” consists of a thioxanthene backbone with a chlorine atom attached to one of the carbon atoms and an acetic acid group attached to another carbon atom . The average mass of the molecule is 290.765 Da .Chemical Reactions Analysis

While specific chemical reactions involving “(2-chloro-9H-thioxanthen-9-yl)acetic acid” are not available, thioxanthene derivatives are known to be involved in various types of reactions. For instance, they can act as powerful photocatalysts in organic reactions .Wissenschaftliche Forschungsanwendungen

Two-Photon Induced Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” and its derivatives have been used in Two-Photon Induced Polymerization (TPIP) . In TPIP, the initiators are excited to triplet states by absorbing the energy from two photons, in combination . This technology has been found to be a valuable tool for microfabrications .

Donor-Acceptor Type Thioxanthones

This compound is used in the synthesis of Donor-Acceptor Type Thioxanthones . These compounds have intriguing optical properties. The presence of the amino group alone increased the fluorescence quantum yield 100 times .

Photocatalytic Oxidation

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can be used in Photocatalytic Oxidation . This process uses visible light and molecular oxygen to oxidize 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to the corresponding xanthones, thioxanthones, and acridones .

Synthesis of Xanthones, Thioxanthones, and Acridones

This compound is used in the synthesis of Xanthones, Thioxanthones, and Acridones . These compounds have a multitude of biological activities, including α-glucosidase inhibition, as well as anticancer, anti-Alzheimer, and anti-inflammatory properties .

Photoinitiator in Free Radical Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in free radical polymerization . It can initiate polymerization under the exposure of light-emitting diodes (LEDs) .

Photoinitiator in Cationic Polymerization

This compound can also act as a photoinitiator in cationic polymerization . It can initiate polymerization under the exposure of LEDs .

Photoinitiator in Mixed Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in mixed polymerization . It can initiate polymerization under the exposure of LEDs .

Deep Cure Photopolymerization

When combined with iodine salts, “(2-chloro-9H-thioxanthen-9-yl)acetic acid” can initiate deep cure photopolymerization to obtain photocured interpenetrating polymer network (IPN) materials .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-chloro-9H-thioxanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHPORPONBUMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-9H-thioxanthen-9-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)